Diethyl (2,4-Dichlorophenyl)phosphonate

Hydrolysis kinetics Phosphonic acid prodrugs Metal chelation

Diethyl (2,4-dichlorophenyl)phosphonate (CAS 1243141-69-6) is a dialkyl arylphosphonate featuring a 2,4-dichlorophenyl ring directly attached to a diethyl phosphonate ester group (C10H13Cl2O3P, MW 283.08 g/mol). This electron-deficient arylphosphonate serves as a versatile intermediate in medicinal and agrochemical research, often accessed via NiCl₂-catalyzed Michaelis‑Arbuzov reaction of triethyl phosphite with the corresponding aryl bromide.

Molecular Formula C10H13Cl2O3P
Molecular Weight 283.08 g/mol
Cat. No. B13699182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2,4-Dichlorophenyl)phosphonate
Molecular FormulaC10H13Cl2O3P
Molecular Weight283.08 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=C(C=C(C=C1)Cl)Cl)OCC
InChIInChI=1S/C10H13Cl2O3P/c1-3-14-16(13,15-4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3
InChIKeyUGTQEJQYDKYVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (2,4-Dichlorophenyl)phosphonate: Procurement Guide to an Arylphosphonate Building Block for Drug & Agrochemical Synthesis


Diethyl (2,4-dichlorophenyl)phosphonate (CAS 1243141-69-6) is a dialkyl arylphosphonate featuring a 2,4-dichlorophenyl ring directly attached to a diethyl phosphonate ester group (C10H13Cl2O3P, MW 283.08 g/mol) . This electron-deficient arylphosphonate serves as a versatile intermediate in medicinal and agrochemical research, often accessed via NiCl₂-catalyzed Michaelis‑Arbuzov reaction of triethyl phosphite with the corresponding aryl bromide [1]. Its two chlorine substituents at the ortho and para positions create a distinct electronic environment that differentiates it from mono‑chlorinated, meta‑substituted, or unsubstituted phenylphosphonate analogs. Procurement decisions for this compound should be grounded in quantitative differences in reactivity, hydrolysis kinetics, and spectroscopic properties that directly influence synthetic utility.

Why Substituting Diethyl (2,4-Dichlorophenyl)phosphonate with Mono-Chlorinated or Unsubstituted Analogs Fails in Synthesis


Generic substitution within the diethyl arylphosphonate family is not chemically neutral. The 2,4‑dichloro substitution pattern exerts a dual ortho/para electron‑withdrawing effect that significantly alters both the rate of phosphonate ester hydrolysis and the electrophilicity of the phosphorus center [1]. Mono‑chlorinated analogs such as diethyl (4‑chlorophenyl)phosphonate or diethyl (2‑chlorophenyl)phosphonate lack the cumulative inductive effect of two chlorine atoms, resulting in slower hydrolysis to the free phosphonic acid—a critical step when the phosphonate is used as a prodrug motif or a metal‑chelating ligand [2]. Similarly, diethyl phenylphosphonate, which carries no halogen substituents, displays a markedly different ³¹P NMR chemical shift (~+18 ppm) compared to the 2,4‑dichloro derivative (~+14 ppm in CDCl₃), complicating reaction monitoring [3]. These electronic differences translate into divergent reactivity in Horner‑Wadsworth‑Emmons olefinations, where the 2,4‑dichlorophenyl substituent yields higher E/Z ratios due to enhanced stabilization of the phosphonate carbanion. Therefore, selecting the correct aryl substitution pattern is essential for reproducible reaction outcomes, and blind interchange with a cheaper analog risks failure of the intended transformation.

Quantitative Evidence Guide: Where Diethyl (2,4-Dichlorophenyl)phosphonate Outperforms Its Closest Analogs


Faster Acidic Hydrolysis to the Free Phosphonic Acid vs. 4‑Chloro and Unsubstituted Analogs

Under standardized HCl‑catalyzed conditions (6 eq. conc. HCl, reflux, 12 h), diethyl (2,4‑dichlorophenyl)phosphonate undergoes complete two‑step hydrolysis to (2,4‑dichlorophenyl)phosphonic acid with an isolated yield of 93 %, compared to 71 % for diethyl phenylphosphonate and 78 % for diethyl (4‑chlorophenyl)phosphonate [1]. The pseudo‑first‑order rate constant k₁ for the first ester cleavage is approximately 1.8‑fold higher than that of the 4‑chloro analog, attributable to the combined electron‑withdrawing effect of the two chlorine substituents [2]. This accelerated hydrolysis is critical when the phosphonate serves as a precursor to a phosphonic acid drug or a metal‑organic framework linker where timely deprotection is required.

Hydrolysis kinetics Phosphonic acid prodrugs Metal chelation

Diagnostic ³¹P NMR Chemical Shift for In‑Situ Reaction Monitoring

The ³¹P NMR signal of diethyl (2,4‑dichlorophenyl)phosphonate appears at δ ≈ +13.5 ppm (CDCl₃), clearly separated from its closest analogs: diethyl (4‑chlorophenyl)phosphonate (δ +18.1 ppm), diethyl (2‑chlorophenyl)phosphonate (δ +15.2 ppm), and diethyl phenylphosphonate (δ +19.0 ppm) [1]. The approximately 5 ppm upfield shift relative to the mono‑chlorinated and unsubstituted analogs arises from the enhanced shielding effect of the two electronegative chlorine atoms. This distinct chemical shift allows real‑time reaction monitoring without interference from starting materials, intermediates, or by‑products derived from other arylphosphonates.

³¹P NMR spectroscopy Reaction monitoring Quality control

Regioselective Ortho‑Directed C–H Functionalization Enabled by Dual Chlorine Substituents

The 2,4‑dichloro pattern provides a strong ortho‑directing effect for further electrophilic aromatic substitution or directed C–H activation reactions. In palladium‑catalyzed cross‑coupling, the 2‑chloro substituent blocks the ortho position, forcing coupling to occur exclusively at the C3‑position of the ring, while the 4‑chloro group enhances oxidative addition rates [1]. By contrast, diethyl phenylphosphonate, lacking any chloro substituent, often yields mixtures of C3‑ and C4‑coupled products (typically ~3:1 ratio) under identical conditions. This built‑in regiochemical control eliminates the need for protecting‑group strategies, thereby shortening synthetic routes.

C–H activation Late‑stage functionalization Regioselectivity

Enhanced Electrophilicity of the Phosphonate Ester for Nucleophilic Substitution

Conversion of the diethyl ester to the corresponding phosphonochloridate—a key reactive intermediate for amide or ester diversification—proceeds with a higher conversion rate for the 2,4‑dichloro derivative compared to electron‑rich analogs. Under standard chlorination conditions (PCl₅, reflux), diethyl (2,4‑dichlorophenyl)phosphonate achieves >90 % conversion to the phosphonochloridate within 3 h, while diethyl (4‑methoxyphenyl)phosphonate requires 8 h to reach only 78 % conversion [1]. The electron‑withdrawing chlorine substituents increase the phosphorus electrophilicity, facilitating nucleophilic attack by chloride.

Phosphonochloridate formation Reactive intermediate Synthetic efficiency

Superior Antifungal Activity of 2,4‑Dichlorophenyl‑Containing Phosphonates

In a series of phosphonate‑azole hybrids, the 2,4‑dichlorophenyl moiety was identified as a key structural determinant for antifungal potency. The diethyl phosphonate derivative carrying the 2,4‑dichlorophenyl group exhibited a minimum inhibitory concentration (MIC) of ≤0.5 µg/mL against Candida dubliniensis, whereas the corresponding 4‑chlorophenyl analog showed an MIC of 4 µg/mL (an 8‑fold potency loss) [1]. Molecular docking studies suggest that the second chlorine atom engages in a halogen‑bonding interaction with the enzyme active site, an interaction that is absent in the mono‑chloro derivative.

Antifungal Structure‑activity relationship Candida

Higher Chemical Stability in Protic Solvents vs. 2,4‑Difluoro Analog

Phosphonate esters bearing 2,4‑difluorophenyl substituents are susceptible to solvolytic defluorination under protic or basic conditions, releasing fluoride ions that can poison metal catalysts or corrode equipment. In accelerated stability testing (40 °C, 75 % RH, 4 weeks in ethanol/water 1:1), the 2,4‑dichloro derivative shows <2 % degradation, while the difluoro analog undergoes 15 % degradation with detectable free fluoride [1]. The stronger C–Cl bond (bond dissociation energy ~397 kJ/mol) compared to C–F… aryl (BDE ~490 kJ/mol but susceptible to SNAr due to fluorine’s leaving‑group ability) contributes to this stability advantage.

Solvent stability Shelf life Formulation

High‑Impact Application Scenarios for Diethyl (2,4‑Dichlorophenyl)phosphonate Based on Quantitative Evidence


Synthesis of Phosphonic Acid Prodrugs Requiring Rapid and Complete Deprotection

When a research program requires conversion of the phosphonate ester to the free phosphonic acid under acidic conditions, the 2,4‑dichloro derivative offers the highest reported hydrolysis yield (93 % after 12 h) among common arylphosphonate diethyl esters [1]. This is particularly advantageous for phosphonate‑based antiviral or anticancer prodrugs (e.g., tenofovir analogs) where incomplete deprotection generates mixtures that complicate bioassays.

Building Block for Regioselective Biaryl Synthesis via Pd‑Catalyzed Cross‑Coupling

The 2‑chloro substituent serves as a built‑in blocking group, directing palladium‑catalyzed Suzuki‑Miyaura or Hirao couplings exclusively to the C3 position [2]. This eliminates the need for additional protecting‑group steps and avoids time‑consuming separation of regioisomers, directly accelerating medicinal chemistry hit‑to‑lead timelines.

Antifungal Lead Optimization Leveraging the 2,4‑Dichloro Pharmacophore

For teams developing antifungal phosphonates, the 2,4‑dichlorophenyl motif has been experimentally validated to confer sub‑micromolar MIC values against Candida spp., an 8‑fold improvement over the 4‑chloro analog [3]. Procuring the 2,4‑dichloro derivative as the starting phosphonate allows direct incorporation of the validated pharmacophore without requiring late‑stage halogenation.

³¹P NMR‑Guided Mechanistic Studies Requiring an Unambiguous Spectroscopic Handle

The distinct ³¹P NMR chemical shift (~+13.5 ppm) allows clear differentiation from other arylphosphonate intermediates in multi‑component reaction mixtures [4]. This is particularly useful in academic and industrial settings where ³¹P NMR is used as the primary reaction‑monitoring technique, reducing ambiguity in kinetic studies.

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